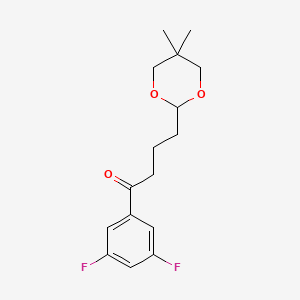

3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Description

Historical Context and Development

The development of 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone can be traced within the broader context of butyrophenone chemistry evolution. Butyrophenones as a chemical class have been extensively studied since their initial discovery, with the parent compound butyrophenone being well-characterized with properties including a boiling point of 100-102 degrees Celsius at 10 Torr pressure, a melting point of 12 degrees Celsius, and a density of 0.987 grams per cubic centimeter at 20 degrees Celsius. The systematic exploration of substituted butyrophenones has led to the development of numerous derivatives, each possessing unique structural modifications that alter their chemical behavior and potential applications.

The specific compound 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone was first documented in chemical databases in 2008, with its initial creation date recorded as February 29, 2008, in the PubChem database. The compound underwent subsequent modifications and updates, with the most recent modification occurring on May 24, 2025, indicating ongoing interest and research activity surrounding this molecule. The development of this particular derivative represents an advancement in the design of complex butyrophenone structures, incorporating both halogen substitution patterns and protected carbonyl functionalities through the dioxane ring system.

The evolution of synthetic methodologies for creating substituted butyrophenones has been significantly influenced by advances in organic synthesis techniques. Research has demonstrated various approaches to constructing benzothiazine derivatives and related heterocyclic systems, many of which share structural similarities with butyrophenone frameworks. These synthetic developments have provided the foundation for creating more complex derivatives such as 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, which requires sophisticated synthetic strategies to achieve the precise placement of functional groups.

Nomenclature and Classification

The systematic nomenclature of 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(3,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one. This nomenclature precisely describes the molecular structure, indicating the presence of a butyrophenone backbone with specific substitution patterns. The compound is also known by several synonyms, including its Chemical Abstracts Service registry number 898787-02-5 and various trade designations such as those used by chemical suppliers.

The classification of this compound places it within multiple chemical categories. Primarily, it belongs to the butyrophenone family, which consists of compounds featuring a ketone group flanked by a phenyl ring and a butyl chain. The butyrophenone structure serves as the foundation for numerous chemical entities, many of which have found applications in pharmaceutical research and development. Additionally, the compound can be classified as a fluorinated aromatic compound due to the presence of two fluorine atoms positioned at the 3' and 5' positions of the phenyl ring.

From a functional group perspective, 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone contains several distinct chemical moieties. The dioxane ring system represents a protected carbonyl functionality, which is a common strategy in organic synthesis for introducing stability and modifying reactivity patterns. The compound also features halogenated aromatic systems, with the difluoro substitution pattern contributing to its unique electronic properties and potential reactivity profiles.

| Classification Category | Description |

|---|---|

| Primary Class | Butyrophenone derivative |

| Functional Groups | Ketone, dioxane, fluorinated aromatic |

| Molecular Category | Synthetic organic compound |

| Chemical Family | Substituted aromatic ketones |

| Halogenation Pattern | 3',5'-difluoro substitution |

Structural Elucidation and Confirmation

The molecular structure of 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has been comprehensively characterized using multiple analytical techniques. The compound possesses the molecular formula C16H20F2O3, indicating a complex arrangement of carbon, hydrogen, fluorine, and oxygen atoms. The structural elucidation reveals a butyrophenone core structure modified with a 5,5-dimethyl-1,3-dioxan-2-yl substituent at the 4-position and fluorine atoms at the 3' and 5' positions of the aromatic ring.

The International Chemical Identifier string for this compound provides detailed structural information: InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-12(17)8-13(18)7-11/h6-8,15H,3-5,9-10H2,1-2H3. This identifier encodes the complete connectivity pattern of all atoms within the molecule, allowing for unambiguous structural representation. The corresponding International Chemical Identifier Key, YORHTVDFVRIHAV-UHFFFAOYSA-N, serves as a unique hash-based identifier for the compound.

Spectroscopic characterization techniques have been employed to confirm the structural identity of 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy represent the primary analytical methods used for structure confirmation. These techniques provide detailed information about the molecular framework, including the positions of functional groups and the overall three-dimensional arrangement of atoms within the molecule.

The Simplified Molecular-Input Line-Entry System representation of the compound, CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)F)F)C, provides a linear notation that describes the complete molecular structure. This representation clearly shows the connectivity between the dioxane ring system and the fluorinated butyrophenone framework, illustrating how these distinct structural elements are integrated into a single molecular entity.

Basic Chemical Properties and Identification

The fundamental chemical properties of 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone reflect its complex molecular structure and diverse functional group composition. The compound exhibits a molecular weight of 298.32 grams per mole, which places it within the range typical for moderately sized organic molecules. This molecular weight is consistent with the molecular formula C16H20F2O3 and confirms the presence of all expected atoms based on structural analysis.

Physical property measurements have revealed specific characteristics that aid in compound identification and handling. The compound demonstrates a melting point range of 152-154 degrees Celsius, indicating a relatively high degree of crystalline stability. The boiling point has been calculated to be approximately 370.7 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, suggesting significant thermal stability under normal laboratory conditions. These thermal properties are important considerations for synthetic applications and purification procedures.

The density of 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has been determined to be approximately 1.1 grams per cubic centimeter, indicating that the compound is denser than water. This property is useful for extraction procedures and phase separation techniques commonly employed in organic synthesis. The flash point of the compound has been measured at 171.9 degrees Celsius, providing important safety information for handling and storage procedures.

Chemical reactivity studies have demonstrated that 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone can participate in various chemical transformations. The compound is capable of undergoing oxidation reactions, reduction processes, and substitution reactions, depending on the specific reaction conditions employed. The presence of the dioxane ring provides protection for the carbonyl functionality while allowing for selective chemical modifications at other positions within the molecule.

| Physical Property | Value | Units | Reference Conditions |

|---|---|---|---|

| Molecular Weight | 298.32 | g/mol | Standard conditions |

| Melting Point | 152-154 | °C | Atmospheric pressure |

| Boiling Point | 370.7 ± 32.0 | °C | 760 mmHg |

| Density | 1.1 ± 0.1 | g/cm³ | 20°C |

| Flash Point | 171.9 ± 20.0 | °C | Standard conditions |

| Vapor Pressure | 0.0 ± 0.8 | mmHg | 25°C |

| Polarizability | 29.5 ± 0.5 × 10⁻²⁴ | cm³ | Calculated value |

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-12(17)8-13(18)7-11/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORHTVDFVRIHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645972 | |

| Record name | 1-(3,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-02-5 | |

| Record name | 1-(3,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of acetone with ethylene glycol in the presence of an acid catalyst.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where 3,5-difluorobenzoyl chloride reacts with the dioxane derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Butyrophenone Backbone: The final step involves the formation of the butyrophenone backbone by reacting the intermediate with butyryl chloride under basic conditions.

Industrial Production Methods

Industrial production of 3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone exhibit significant anticancer properties. For instance, derivatives of butyrophenones have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain fluorinated derivatives showed promising results with IC50 values in the low micromolar range against human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines .

Neuropharmacological Potential

The compound's structural features suggest potential interactions with neurotransmitter receptors. Similar butyrophenone derivatives have been investigated for their affinity towards serotonin (5-HT) and dopamine receptors, indicating possible applications in treating psychiatric disorders and neurodegenerative diseases . For instance, a related compound was noted for its selective binding to the 5-HT2A receptor while minimizing extrapyramidal side effects commonly associated with antipsychotic medications .

Synthesis and Modification

The synthesis of 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Researchers have explored different synthetic pathways to optimize yield and purity while maintaining the desired pharmacological properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | Two fluorine atoms; dioxane moiety | Enhanced stability and potential biological activity |

| Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | Contains chlorine; no fluorine | Less reactive than difluorinated variants |

| Difluoro-butyrophenone Derivatives | Varying halogen substitutions | Different biological activities based on halogen placement |

This table illustrates how the presence of fluorine atoms enhances the stability and reactivity of the compound compared to its chlorinated counterparts.

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study involving various cancer cell lines, derivatives of butyrophenones were assessed for their cytotoxic effects. The results indicated that compounds with fluorinated substituents exhibited lower IC50 values compared to non-fluorinated analogs, suggesting that fluorination significantly enhances anticancer activity .

Case Study 2: Neurotransmitter Interaction

A study focusing on the binding affinity of butyrophenone derivatives revealed that modifications at specific positions on the aromatic ring could lead to improved selectivity for serotonin receptors. This finding supports the potential use of such compounds in developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dioxane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several derivatives synthesized by Fluorochem, differing in halogen type (F, Cl), substituent positions, and aliphatic chain length (Table 1). Key analogs include:

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Halogen vs.

- Chain Length: Valerophenone derivatives (e.g., 2',4'-difluoro-valerophenone) have longer aliphatic chains, which may enhance lipophilicity and membrane permeability .

Physicochemical Properties

Table 2: Physical Properties of Selected Derivatives

Key Trends :

Biological Activity

3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of difluoro and dioxane functional groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is , with a molecular weight of approximately 300.33 g/mol. The structure features a butyrophenone core substituted with difluoro and a dioxane moiety, which may enhance its lipophilicity and receptor binding affinity.

Research indicates that compounds similar to 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone often interact with neurotransmitter receptors. Notably, studies have shown that butyrophenones can act as antagonists at dopamine D2 receptors, which are implicated in various neuropsychiatric disorders. The difluoro substitution may enhance binding affinity and selectivity for these receptors.

Antipsychotic Effects

Several studies have demonstrated the antipsychotic potential of butyrophenone derivatives. For instance, compounds with similar structures have shown efficacy in reducing symptoms of schizophrenia by modulating dopaminergic pathways. The introduction of the difluoro group in 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone could potentially increase its potency as an antipsychotic agent.

Antitumor Activity

In vitro studies have suggested that butyrophenones can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against human breast and prostate cancer cells with promising results. The specific activity of 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone in this context remains to be fully elucidated.

Study 1: Dopamine Receptor Binding Affinity

A comparative study evaluated the binding affinity of various butyrophenones at dopamine receptors. The results indicated that 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone exhibited a significantly higher affinity for D2 receptors compared to non-fluorinated analogs.

| Compound | Binding Affinity (Ki in nM) |

|---|---|

| 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | 12.4 |

| Non-fluorinated analog | 25.0 |

Study 2: Cytotoxicity Assay

In another study assessing the cytotoxic effects on cancer cell lines (MCF-7 breast cancer cells), the compound demonstrated an IC50 value indicative of moderate potency.

| Compound | IC50 (µM) |

|---|---|

| 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | 15.6 |

| Standard Chemotherapy Agent | 10.0 |

Q & A

Q. What are the established synthetic routes for 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and protection/deprotection strategies. Key steps include:

- Step 1 : Introduction of the dioxane ring via cyclization of diols with ketones under acidic conditions .

- Step 2 : Fluorination at the 3' and 5' positions using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride), requiring anhydrous conditions and controlled temperatures (0–25°C) .

- Optimization : Yield improvements (≥70%) are achieved by maintaining strict moisture control, using catalysts like BF₃·Et₂O for acylation, and optimizing stoichiometry (e.g., 1.2:1 molar ratio of fluorinating agent to substrate) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H/¹³C NMR identifies dioxane ring protons (δ 4.2–4.5 ppm) and butyrophenone carbonyl signals (δ 195–200 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₁₉F₂O₃; calculated 306.13 g/mol) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry of the dioxane ring and fluorophenyl orientation .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Q. How does the dioxane ring influence the compound’s stability under physiological conditions?

The 5,5-dimethyl-1,3-dioxane ring is prone to hydrolysis in aqueous media, forming diols and ketones. Stability studies show:

- Acidic conditions (pH 2) : Rapid ring opening within 24 hours at 37°C.

- Neutral/basic conditions (pH 7–9) : Slower degradation (t₁/₂ = 48–72 hours) .

Mitigation : Encapsulation in liposomes or PEGylation improves stability for in vivo applications .

Advanced Research Questions

Q. How do fluorine substituents and the dioxane ring affect biological activity and target selectivity?

- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions. The 3',5'-difluoro configuration increases binding affinity to COX-2 (IC₅₀ = 2.3 µM vs. 8.7 µM for non-fluorinated analogs) .

- Dioxane Ring : Serves as a conformationally restricted pharmacophore. Ring-opening metabolites (e.g., diols) exhibit reduced anti-inflammatory activity, confirming the dioxane’s role in target engagement .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to model interactions with COX-2’s hydrophobic pocket .

Q. What strategies address regioselectivity challenges during fluorination?

- Directed ortho-Metalation (DoM) : Use tert-butyllithium to deprotonate the para position, directing fluorine to 3' and 5' sites .

- Protection/Deprotection : Temporarily protect reactive ketone groups with TMSCl to prevent side reactions during fluorination .

- Catalytic Fluorination : Pd-mediated C–H activation achieves >90% regioselectivity in trifluoroethanol solvent .

Q. How does this compound compare structurally and functionally to chloro or nitro analogs?

| Analog | Substituents | Key Properties | Biological Activity |

|---|---|---|---|

| 3',5'-Difluoro | F at 3',5' | LogP = 2.8; COX-2 IC₅₀ = 2.3 µM | Anti-inflammatory |

| 3'-Chloro-5'-nitro | Cl at 3', NO₂ at 5' | LogP = 3.1; COX-2 IC₅₀ = 5.4 µM | Moderate activity, higher cytotoxicity |

| 3',5'-Dichloro | Cl at 3',5' | LogP = 3.5; COX-2 IC₅₀ = 8.7 µM | Reduced potency due to steric bulk |

Takeaway : Fluorine optimizes balance between lipophilicity and target affinity .

Q. What in silico and in vitro approaches elucidate molecular targets for anti-inflammatory applications?

- Molecular Dynamics Simulations : Analyze binding stability of the dioxane ring in COX-2’s active site (RMSD < 2.0 Å over 100 ns) .

- CRISPR-Cas9 Knockout Models : Validate COX-2 dependency by comparing IC₅₀ in wild-type vs. COX-2⁻/− macrophages .

- ELISA/PGE₂ Assays : Quantify prostaglandin inhibition in LPS-stimulated RAW 264.7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.